9-(2-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole
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Overview
Description
9-(2-Fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound, which includes a fluorobenzyl group, enhances its potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with aldehydes or other carbonyl compounds. For 9-(2-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a][1,3]benzimidazole, the synthesis can be achieved through the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with 2-fluorobenzaldehyde in the presence of an acid catalyst to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the benzimidazole ring
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Common industrial methods include:
Batch Reactors: Traditional batch reactors are used for small to medium-scale production.
Continuous Flow Reactors: These reactors offer better control over reaction conditions and are used for large-scale production
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms on the benzene ring are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives
Scientific Research Applications
Chemistry:
Catalysis: Benzimidazole derivatives are used as ligands in catalytic reactions.
Material Science: They are used in the synthesis of polymers and advanced materials.
Biology:
Antimicrobial Agents: Benzimidazole derivatives exhibit significant antimicrobial activity against bacteria and fungi.
Anticancer Agents: They are used in the development of anticancer drugs due to their ability to inhibit cell proliferation
Medicine:
Antiparasitic Agents: Benzimidazole derivatives are effective against parasitic infections.
Antiviral Agents: They are used in the treatment of viral infections
Industry:
Agriculture: Benzimidazole fungicides are used to control fungal diseases in crops.
Pharmaceuticals: They are used in the synthesis of various pharmaceutical compounds
Mechanism of Action
The mechanism of action of benzimidazole derivatives involves their interaction with various molecular targets and pathways:
DNA Binding: Benzimidazole derivatives can intercalate into DNA, disrupting its function and inhibiting cell proliferation.
Enzyme Inhibition: They inhibit enzymes such as topoisomerases and kinases, which are essential for cell division and survival
Receptor Binding: Benzimidazole derivatives can bind to specific receptors, modulating their activity and leading to therapeutic effects
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its antiproliferative and antimicrobial activities.
6-Chloro-2-(4-fluorobenzyl)-1H-benzimidazole: Exhibits significant anticancer activity.
5,6-Dichloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole: Known for its antimicrobial properties.
Uniqueness:
Properties
Molecular Formula |
C16H14FN3 |
---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H14FN3/c17-13-6-2-1-5-12(13)11-20-15-8-4-3-7-14(15)19-10-9-18-16(19)20/h1-8H,9-11H2 |
InChI Key |
DWKHQOKZNORSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4F |
Origin of Product |
United States |
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